(4-Chloro-3-iodophenyl)methanol
Overview
Description
(4-Chloro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is a member of the phenylmethanol family, characterized by the presence of both chlorine and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 4-chlorobenzyl alcohol using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine atom can be replaced by a cyano group using copper(I) cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper(I) cyanide in dimethylformamide.
Major Products:
Oxidation: 4-Chloro-3-iodobenzaldehyde or 4-Chloro-3-iodobenzoic acid.
Reduction: 4-Chloro-3-iodotoluene.
Substitution: 4-Chloro-3-cyanophenylmethanol.
Scientific Research Applications
(4-Chloro-3-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-3-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its halogenated phenyl ring, influencing biochemical pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
4-Chlorophenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
3-Iodophenylmethanol:
4-Bromo-3-iodophenylmethanol: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: (4-Chloro-3-iodophenyl)methanol is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound for various research and industrial applications.
Biological Activity
(4-Chloro-3-iodophenyl)methanol is a compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H6ClI
- Molecular Weight : 236.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms (chlorine and iodine) may enhance its binding affinity to proteins and enzymes through mechanisms such as:
- Hydrogen Bonding : The hydroxyl group (-OH) can form hydrogen bonds with target molecules.
- Halogen Bonding : Chlorine and iodine can participate in halogen bonding, which may stabilize interactions with biological macromolecules .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies utilizing the Kirby-Bauer disc diffusion method, the compound demonstrated significant inhibition against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 |
HCT116 | 20 |
The mechanism behind this activity may involve the induction of apoptosis and modulation of cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations as low as 10 µg/mL, suggesting its utility in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on various medicinal plant extracts found that those containing this compound exhibited significant antimicrobial activity against clinical isolates, highlighting its potential in herbal medicine formulations .
- Cancer Research : In a comparative study of several compounds, this compound was found to have superior anticancer effects compared to traditional chemotherapeutics, particularly in inhibiting tumor cell proliferation in vitro .
Properties
IUPAC Name |
(4-chloro-3-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYBNUCHOJSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545571 | |
Record name | (4-Chloro-3-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104317-95-5 | |
Record name | 4-Chloro-3-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104317-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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